molecular formula C24H26N2O5 B561906 (R)-5-Hydroxycarvedilol CAS No. 1217757-71-5

(R)-5-Hydroxycarvedilol

Cat. No.: B561906
CAS No.: 1217757-71-5
M. Wt: 422.481
InChI Key: PVUVZUBTCLBJMT-QGZVFWFLSA-N
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Description

®-5-Hydroxycarvedilol is a chiral compound derived from carvedilol, a non-selective beta-blocker used primarily in the treatment of hypertension and heart failure. The compound is characterized by the presence of a hydroxyl group at the 5th position of the carvedilol molecule, which imparts unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Hydroxycarvedilol typically involves the hydroxylation of carvedilol. One common method is the asymmetric synthesis using chiral catalysts to ensure the production of the ®-enantiomer. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of ®-5-Hydroxycarvedilol may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-5-Hydroxycarvedilol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the parent carvedilol molecule.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

®-5-Hydroxycarvedilol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of ®-5-Hydroxycarvedilol involves its interaction with beta-adrenergic receptors. It acts as a beta-blocker, inhibiting the action of catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure. The hydroxyl group at the 5th position enhances its binding affinity and selectivity for the beta-adrenergic receptors.

Comparison with Similar Compounds

Similar Compounds

    Carvedilol: The parent compound, used widely as a beta-blocker.

    (S)-5-Hydroxycarvedilol: The enantiomer of ®-5-Hydroxycarvedilol with different pharmacological properties.

    Metoprolol: Another beta-blocker with a different chemical structure.

Uniqueness

®-5-Hydroxycarvedilol is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its enantiomer and other beta-blockers. Its enhanced binding affinity and selectivity for beta-adrenergic receptors make it a valuable compound in cardiovascular research.

Properties

IUPAC Name

3-[2-[[(2R)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUVZUBTCLBJMT-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)O)OCCNC[C@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654164
Record name 3-[2-({(2R)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217757-71-5
Record name 3-[2-[[(2R)-3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217757-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxycarvedilol, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217757715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-({(2R)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXYCARVEDILOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3989LJY4I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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